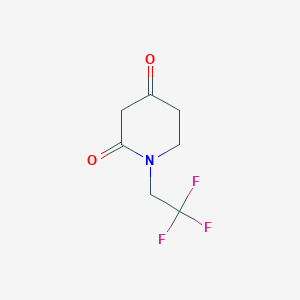

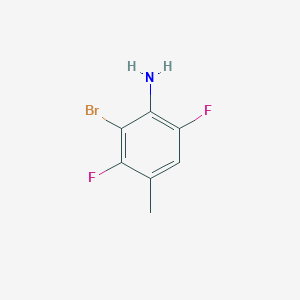

2-Bromo-6-(difluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-(difluoromethyl)benzaldehyde, also known as 2-Bromo-6-difluoromethylbenzaldehyde, is a brominated aldehyde with a wide range of applications in the field of organic synthesis, medicinal chemistry, and materials science. It is a colorless liquid with a pungent odor. It is a useful intermediate in the preparation of various pharmaceuticals and other organic compounds. The synthesis of 2-Bromo-6-(difluoromethyl)benzaldehyde is typically achieved via a halogenation reaction of benzaldehyde.

Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Groups

2-Bromo-6-(difluoromethyl)benzaldehyde may find applications similar to those of other brominated benzaldehydes in the realm of photolabile protecting groups. For instance, brominated coumarin derivatives have been used as photoremovable protecting groups for aldehydes and ketones under physiological conditions, demonstrating the utility of brominated compounds in light-sensitive applications (Lu et al., 2003).

Synthesis of Substituted Benzaldehydes

The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes through a palladium-catalyzed ortho-bromination sequence highlights a pathway that may be relevant for 2-Bromo-6-(difluoromethyl)benzaldehyde. This method underscores the broader utility of brominated benzaldehydes in organic synthesis and their potential derivatization into various organic compounds (Dubost et al., 2011).

Reactivity in Organic Synthesis

Brominated benzaldehydes, including those structurally similar to 2-Bromo-6-(difluoromethyl)benzaldehyde, have been used in reactions with arylhydrazines to form dihydrophthalazines, indicating their utility in constructing heterocyclic compounds. This showcases the reactivity of brominated aldehydes in facilitating condensation and nucleophilic substitution reactions (Aljaar et al., 2013).

Photocatalytic Applications

The unique electronic properties of brominated benzaldehydes could render 2-Bromo-6-(difluoromethyl)benzaldehyde suitable for photocatalytic applications. For instance, the selective oxidation of benzyl alcohol to benzaldehyde under specific irradiation conditions demonstrates the potential of brominated compounds in photocatalysis and organic synthesis (Xiao et al., 2018).

Catalysis and Reaction Mechanisms

Brominated benzaldehydes participate in various catalytic processes and reaction mechanisms. For example, the hydrogenation of aryl halides using aldehydes or alcohols in a transition-metal-free environment demonstrates the versatility of these compounds in catalytic reactions, which could be relevant to the reactivity of 2-Bromo-6-(difluoromethyl)benzaldehyde (Zheng et al., 2017).

Eigenschaften

IUPAC Name |

2-bromo-6-(difluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHECRYEOANSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(difluoromethyl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)

![Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740778.png)

![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)